4-Carboxybenzyl alcohol
Description
Significance of 4-Carboxybenzyl Alcohol as a Versatile Chemical Platform
The dual functionality of this compound allows it to participate in a wide array of chemical reactions, making it a valuable intermediate in organic synthesis. The carboxylic acid group can undergo esterification and amidation, while the alcohol group can be oxidized or participate in ether linkages. evitachem.comchemimpex.com This reactivity is harnessed in several key areas:
Polymer Chemistry : It serves as a monomer or a modifying agent in the synthesis of specialty polymers and resins. chemimpex.com The incorporation of this compound can enhance the thermal and mechanical properties of polymers, making them suitable for applications such as coatings and adhesives. chemimpex.com For instance, cis-transoidal poly((4-carboxyphenyl)acetylene) is an optically inactive polymer that can be induced to form a one-handed helical structure through complexation with optically active amines, a process in which the carboxy groups play a crucial role. acs.org
Pharmaceutical Synthesis : The compound is a key intermediate in the production of various active pharmaceutical ingredients (APIs). chemimpex.com Its ability to form esters and amides provides pathways for creating new drug formulations. chemimpex.com For example, it is used in the synthesis of Eprosartan, an angiotensin II receptor antagonist for treating hypertension. lookchem.com
Materials Science : this compound is a fundamental component in the design and synthesis of metal-organic frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage and separation, catalysis, and sensing. researchgate.netmdpi.com The carboxylate group of the molecule can coordinate with metal ions to form the structural framework of these materials. researchgate.net For example, a charge-polarized MOF built from a zwitterionic organic linker derived from 1,1′-bis(4-carboxybenzyl)-4,4′-bipyridinium dichloride has been shown to separate water-alcohol mixtures. researchgate.net
Biotechnology and Biocatalysis : Research has explored the use of microbial systems to produce this compound from toluene (B28343) derivatives. evitachem.com Furthermore, it is employed in biochemical assays and enzyme studies, contributing to advancements in enzyme engineering. chemimpex.com Recent studies have identified an alcohol dehydrogenase from Sphingobium sp. that can utilize nicotinamide (B372718) cofactor biomimetics, with this compound derivatives playing a role as part of these synthetic cofactors. nih.govspringernature.com
Interactive Table 1: Key Properties of this compound
| Property | Value |
| Molecular Formula | C8H8O3 |
| Molecular Weight | 152.15 g/mol |
| Melting Point | 182-185 °C |
| Appearance | White crystalline powder |
| CAS Number | 3006-96-0 |
Evolution of Research Trajectories Pertaining to this compound
Historically, research involving this compound was primarily centered on its role as a straightforward intermediate in organic synthesis. Its application as a protective group for carboxylic acids was a common focus. evitachem.com The evolution of research has seen a significant shift towards its application in more complex and advanced materials.
A notable trajectory has been its increasing use as a linker molecule in the construction of metal-organic frameworks (MOFs). The ability of its carboxylate group to coordinate with metal centers has been extensively exploited to create porous materials with tailored properties for applications like gas separation and catalysis. researchgate.netresearchgate.net Research in this area continues to explore the synthesis of novel MOFs with varying metal ions and structural motifs. For example, a series of MOFs have been constructed using the flexible ligand 5-(bis(4-carboxybenzyl)amino)isophthalic acid, demonstrating diverse network structures and photocatalytic activities. researchgate.net
Another significant research trend is the exploration of biocatalytic and chemo-enzymatic pathways for the synthesis of and from this compound. For instance, enzymatic oxidation of p-xylene (B151628) to this compound using xylene monooxygenase has been demonstrated, highlighting a move towards more sustainable chemical production methods. acs.org
Furthermore, the unique properties of polymers derived from or incorporating this compound have opened new research avenues. Studies on poly((4-carboxyphenyl)acetylene) have revealed fascinating insights into macromolecular helicity and its "memory," where the helical structure induced by a chiral amine can be retained even after the chiral molecule is replaced by an achiral one. acs.org This has implications for the development of smart materials and sensors.
Current Research Challenges and Opportunities in this compound Studies
Despite the significant progress, several challenges and opportunities remain in the field of this compound research.
Challenges:
Selective Synthesis and Functionalization : Achieving high selectivity in the synthesis of this compound and its derivatives can be challenging. For example, the hydroxymethylation of benzoic acid requires carefully controlled conditions to maximize yield and prevent side reactions. evitachem.com Similarly, selective functionalization of either the carboxylic acid or the alcohol group in the presence of the other requires sophisticated protective group strategies or highly selective reagents.
Stability of Derived Materials : While MOFs based on this compound linkers show great promise, their stability under harsh chemical or thermal conditions can be a limiting factor for certain industrial applications. acs.org Enhancing the robustness of these frameworks without compromising their porosity and functionality is an ongoing research effort.
Biocatalytic Efficiency : Although biocatalytic routes to this compound are being developed, the yields and reaction rates often remain lower than conventional chemical methods. acs.org Overcoming these limitations through protein engineering and optimization of reaction conditions is a key challenge. For example, research has shown that suppressing back-reactions could significantly improve the biocatalytic yield of terephthalic acid from this compound. acs.org
Opportunities:
Advanced Functional Materials : The bifunctional nature of this compound presents vast opportunities for designing novel functional materials. This includes the development of new polymers with enhanced properties, and the creation of multifunctional MOFs for applications in areas like drug delivery, chemical sensing, and photocatalysis. chemimpex.comresearchgate.netsolubilityofthings.com The use of 4-carboxybenzyl derivatives in constructing MOFs with photocatalytic activity for dye degradation is an active area of research. researchgate.net
Sustainable Chemistry : There is a significant opportunity to develop greener and more sustainable synthetic routes to and from this compound. This includes advancing biocatalytic methods and utilizing renewable feedstocks. acs.org
Hybrid Materials : The creation of hybrid materials that combine this compound-based structures with other materials, such as inorganic nanoparticles or other polymers, could lead to synergistic properties and novel applications. For example, hybrid organic-inorganic perovskite materials have been used for the selective photocatalytic oxidation of benzylic alcohols. acs.org
Biomedical Applications : Further exploration of derivatives of this compound for pharmaceutical applications is a promising avenue. Its role as a linker in prodrug design or in the development of new diagnostic agents warrants further investigation. chemimpex.comsolubilityofthings.com
Interactive Table 2: Research Applications of this compound
| Research Area | Specific Application | Key Findings/Potential |
| Polymer Chemistry | Monomer for specialty polymers | Enhances thermal and mechanical properties. chemimpex.com |
| Helicity induction in polymers | Creates "memory" in helical structures for smart materials. acs.org | |
| Materials Science | Linker for Metal-Organic Frameworks (MOFs) | Forms porous materials for gas storage, separation, and catalysis. researchgate.netmdpi.comresearchgate.net |
| Photocatalytic materials | Used in MOFs for the degradation of organic dyes. researchgate.net | |
| Pharmaceuticals | Intermediate for Active Pharmaceutical Ingredients (APIs) | Synthesis of drugs like Eprosartan. chemimpex.comlookchem.com |
| Biotechnology | Biocatalytic synthesis | Sustainable production from toluene derivatives. evitachem.comacs.org |
| Enzyme engineering | Used in biochemical assays and development of synthetic cofactors. chemimpex.comnih.govspringernature.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H7O3- |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
4-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C8H8O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2,(H,10,11)/p-1 |
InChI Key |
WWYFPDXEIFBNKE-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1CO)C(=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Carboxybenzyl Alcohol
Biocatalytic and Chemoenzymatic Synthesis of 4-Carboxybenzyl Alcohol
The pursuit of sustainable and environmentally benign chemical manufacturing has propelled the exploration of biocatalytic and chemoenzymatic routes for the synthesis of valuable compounds. This compound, a key intermediate in various industrial processes, has emerged as a target for such innovative synthetic strategies. These approaches leverage the high selectivity and efficiency of enzymes to overcome the limitations of traditional chemical methods, which often rely on harsh reaction conditions and generate significant waste.
Enzymatic Oxidation Pathways from Aromatic Precursors
The biosynthesis of this compound frequently commences with the enzymatic oxidation of readily available aromatic precursors. This initial hydroxylation of a methyl group on an aromatic ring is a critical step, often catalyzed by sophisticated monooxygenase enzyme systems.
The p-toluate (B1214165) methyl-monooxygenase system is instrumental in the conversion of p-toluate to this compound. This enzyme system, identified in organisms like Comamonas testosteroni T-2, consists of two key components: a reductase and an oxygenase. nih.govnih.gov The reductase, an iron-sulfur flavoprotein, is responsible for transferring electrons from NADH to the terminal oxygenase component. nih.govnih.gov
Table 1: Substrate Specificity of p-Toluate Methyl-Monooxygenase System (TSMOS)
| Substrate | Product | Activity |
| p-Toluate | This compound | Yes |
| m-Toluate | 3-Carboxybenzyl alcohol | Yes |
| 4-Ethylbenzoate | 1-(4-Carboxyphenyl)ethanol | Yes |
| 4-Methoxybenzoate | 4-Hydroxybenzoate and formaldehyde | Yes (Demethylation) |
| p-Xylene (B151628) | - | No |
| Toluene (B28343) | - | No |
| p-Cresol | - | No |
| Data sourced from Locher et al. (1991) nih.govnih.gov |
Xylene monooxygenase (XMO), found in bacteria such as Pseudomonas putida mt-2, is another powerful biocatalyst capable of initiating the oxidation of aromatic hydrocarbons. nih.govresearchgate.net This enzyme exhibits broad substrate specificity and can catalyze the multistep oxidation of the methyl group of toluene and xylenes. nih.govresearchgate.net In the context of this compound synthesis, XMO can be utilized in engineered microbial systems.
For instance, in a pathway designed for the biotransformation of p-xylene to terephthalic acid, XMO can be employed to oxidize one of the methyl groups of p-xylene through successive steps to a carboxylic acid, forming p-toluic acid. researchgate.net Subsequently, a different monooxygenase, such as p-toluenesulfonate monooxygenase (TsaMB), can catalyze the oxidation of the remaining methyl group of p-toluic acid to produce this compound. researchgate.net Recombinant Escherichia coli expressing the XMO genes xylM and xylA have demonstrated the ability to perform these oxidative transformations. nih.govresearchgate.net The reaction proceeds via a monooxygenation mechanism, where benzyl (B1604629) alcohols and benzaldehydes are intermediates. nih.gov
Role of Specific Dehydrogenases in this compound Biosynthesis
Following the initial oxidation of the aromatic precursor to an alcohol, dehydrogenases play a crucial role in the subsequent steps of the biosynthetic pathway. These enzymes are responsible for the oxidation of alcohols to aldehydes and further to carboxylic acids.
This compound dehydrogenase (also referred to as TsaC) is a key enzyme in the metabolic pathway that funnels this compound towards terephthalic acid. researchgate.net This enzyme specifically catalyzes the NAD⁺-dependent oxidation of this compound to 4-carboxybenzaldehyde. researchgate.net The activity of this dehydrogenase is a critical downstream step in engineered biotransformation pathways. researchgate.net The subsequent oxidation of 4-carboxybenzaldehyde is then carried out by another dehydrogenase, 4-carboxybenzaldehyde dehydrogenase (TsaD), to yield the final product, terephthalic acid. researchgate.net
Metabolic Engineering and Synthetic Biology Approaches for Enhanced Bioproduction of this compound
To enhance the biocatalytic production of this compound and its derivatives, metabolic engineering and synthetic biology strategies are employed. researchgate.netelsevierpure.comsciepublish.com These approaches focus on optimizing the host organism, typically E. coli, to efficiently channel metabolic flux towards the desired product.
One key strategy involves the construction of synthetic metabolic pathways by introducing heterologous genes encoding the necessary enzymes. researchgate.net For the production of terephthalic acid from p-xylene, a synthetic pathway was established in E. coli by introducing two plasmids containing the required genes for the multi-step oxidation. researchgate.net This includes the genes for xylene monooxygenase, as well as the downstream dehydrogenases like this compound dehydrogenase. researchgate.net
Furthermore, suppressing competing metabolic pathways can significantly increase the yield of the target compound. researchgate.net For instance, engineering pathways to prevent the back-reaction to p-toluate has been suggested as a method to enhance the biocatalytic yield of terephthalic acid, a process in which this compound is a key intermediate. researchgate.net By optimizing the expression of the catalytic enzymes and engineering the host's metabolism, it is possible to develop robust microbial cell factories for the sustainable production of this compound. elsevierpure.comsciepublish.com
Table 2: Key Enzymes in the Biotransformation of p-Xylene to Terephthalic Acid
| Enzyme | Abbreviation | Function |
| Xylene Monooxygenase | XMO | Oxidation of p-xylene to p-toluic acid (multi-step) |
| p-Toluene Sulfonate Monooxygenase | TsaMB | Oxidation of p-toluic acid to this compound |
| This compound Dehydrogenase | TsaC | Oxidation of this compound to 4-carboxybenzaldehyde |
| 4-Carboxybenzaldehyde Dehydrogenase | TsaD | Oxidation of 4-carboxybenzaldehyde to terephthalic acid |
| Information compiled from Luo et al. researchgate.net |
Reactivity and Fundamental Reaction Mechanisms of 4 Carboxybenzyl Alcohol
Intrinsic Chemical Transformations of 4-Carboxybenzyl Alcohol
This compound is a bifunctional molecule containing both a primary alcohol (-CH₂OH) and a carboxylic acid (-COOH) group attached to a benzene (B151609) ring. This unique structure allows it to undergo a variety of chemical transformations characteristic of both functional groups.
Esterification is a reaction in which a carboxylic acid reacts with an alcohol to form an ester and water. byjus.comlibretexts.org In the case of this compound, both the carboxylic acid and the hydroxyl group can participate in esterification reactions.
Esterification of the Carboxylic Acid Group: The carboxylic acid moiety of this compound can react with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, to form an ester. This reaction, known as Fischer esterification, is a reversible process. masterorganicchemistry.comchemguide.co.uk The reaction is typically heated to increase the rate of reaction. chemguide.co.uk Using an excess of the alcohol can shift the equilibrium towards the formation of the ester product. masterorganicchemistry.com
Esterification of the Hydroxyl Group: The primary alcohol group of this compound can react with a carboxylic acid under acidic conditions to yield an ester. chemguide.co.uk Similar to the esterification of the carboxylic acid group, this reaction is also reversible and is driven to completion by removing water as it is formed. Alternatively, the alcohol can be reacted with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides to form esters. These reactions are generally faster and not readily reversible. chemguide.co.uk
The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the alcohol. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester. masterorganicchemistry.com
Table 1: Esterification Reactions of this compound
| Reacting Functional Group of this compound | Co-reactant | Reaction Conditions | Product Type |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄), Heat | Ester (4-(hydroxymethyl)benzoyl ester) |
| Hydroxyl (-CH₂OH) | Carboxylic Acid (R'-COOH) | Acid catalyst (e.g., H₂SO₄), Heat | Ester (4-carboxybenzyl ester) |
| Hydroxyl (-CH₂OH) | Acyl Chloride (R'-COCl) | Room temperature | Ester (4-carboxybenzyl ester) |
| Hydroxyl (-CH₂OH) | Acid Anhydride ((R'-CO)₂O) | Warming | Ester (4-carboxybenzyl ester) |
The hydroxyl and carboxylic acid groups of this compound exhibit distinct reactivity towards oxidation and reduction.
Oxidation of the Hydroxyl Group: The primary alcohol group can be oxidized to an aldehyde and subsequently to a carboxylic acid. youtube.com The use of mild oxidizing agents, such as pyridinium chlorochromate (PCC), can selectively oxidize the primary alcohol to an aldehyde. youtube.com Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol all the way to a carboxylic acid. youtube.com The selective oxidation of benzyl (B1604629) alcohol derivatives to the corresponding aldehydes is an important transformation in organic synthesis. gdut.edu.cn
Reduction of the Carboxylic Acid Group: The carboxylic acid group is generally resistant to reduction. However, it can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemguide.co.ukchemistrysteps.combritannica.com Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemistrysteps.com The reduction of carboxylic acids with borane (BH₃) is another effective method. khanacademy.org
Table 2: Oxidation and Reduction of this compound
| Functional Group | Transformation | Reagent(s) | Product |
|---|---|---|---|
| Hydroxyl (-CH₂OH) | Oxidation | PCC | 4-Formylbenzoic acid (Aldehyde) |
| Hydroxyl (-CH₂OH) | Oxidation | KMnO₄, H₂CrO₄ | Terephthalic acid (Carboxylic acid) |
| Carboxylic Acid (-COOH) | Reduction | LiAlH₄, then H₂O | 1,4-Benzenedimethanol |
Enzyme-Mediated Reactivity and Biocatalysis
Enzymes can catalyze a wide range of reactions with high specificity and efficiency under mild conditions. This compound and its derivatives can serve as substrates or be involved in enzymatic systems.
While specific studies on the direct interaction of this compound with monooxygenases are not prevalent, the reactivity of structurally similar compounds provides insights. For instance, 4-hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB is a flavin-containing enzyme that catalyzes Baeyer-Villiger oxidations of various aromatic ketones and aldehydes that are structurally similar to derivatives of this compound. researchgate.net Laccase-mediator systems, such as those using TEMPO, have been shown to oxidize benzyl alcohol to benzaldehyde, and with higher concentrations of the enzyme and mediator, further oxidation to benzoic acid can occur. nih.gov
Recent research has highlighted the role of this compound derivatives in the development of synthetic nicotinamide (B372718) cofactor biomimetics (NCBs). nih.govspringernature.com These NCBs are low-cost alternatives to the natural cofactors NAD(P)⁺/NAD(P)H required by many oxidoreductases, including alcohol dehydrogenases (ADHs). nih.govspringernature.com
An alcohol dehydrogenase (SpADH2) from Sphingobium sp. SYK-6 has been identified as being capable of utilizing a totally synthetic NCB, para-3-carbamoyl-1-(4-carboxybenzyl)pyridin-1-ium (p-BANA⁺), which is derived from this compound. nih.govspringernature.com In the oxidation of syringyl alcohol, SpADH2 showed catalytic activity when using p-BANA⁺ as the cofactor. nih.govspringernature.com
Through semi-rational engineering, variants of SpADH2 with enhanced catalytic efficiency and specificity for p-BANA⁺ were developed. nih.govnih.gov For example, the H43L/A290I variant exhibited a 7-fold increase in activity and a remarkable 6750-fold improvement in cofactor specificity for p-BANA⁺ compared to the wild-type enzyme. nih.govnih.gov Structural analysis revealed that residues at positions 43 and 290 play critical roles in the binding and release of the p-BANA⁺ cofactor. nih.govnih.gov This work demonstrates the potential for engineering enzymes to function with synthetic cofactors derived from readily available molecules like this compound.
Supramolecular Chemistry and Non-Covalent Interactions
Hydrogen Bonding Characteristics in this compound Derivatives
The molecular structure of this compound, featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, provides significant capacity for forming hydrogen bonds. These functional groups allow the molecule to act as both a hydrogen bond donor and an acceptor, playing a crucial role in the formation of supramolecular structures. The hydroxyl group contains a hydrogen atom bonded to a highly electronegative oxygen atom, making it a potent hydrogen bond donor, while the lone pairs on the oxygen also allow it to function as a hydrogen bond acceptor. youtube.com Similarly, the carboxylic acid group is a versatile hydrogen bond participant, capable of forming strong intermolecular interactions.
The hydrogen bonding capabilities of this compound and its derivatives have been explored through various analytical methods, including Fourier-Transform Infrared (FTIR) spectroscopy and X-ray diffraction. Studies on substituted benzyl alcohols have demonstrated their proton-donating ability in forming hydrogen bonds with proton acceptors like acrylic esters. researchgate.net In these interactions, the hydroxyl group of the benzyl alcohol derivative forms a hydrogen bond with the carbonyl group (C=O) of the ester. researchgate.net
Detailed structural analysis of derivatives provides insight into specific hydrogen bonding motifs. For instance, in the X-ray crystal structure of N-(4-carboxybenzyl)pyridinium bromide, a derivative of this compound, the carboxylic acid group exhibits a distinct hydrogen bonding pattern. Instead of forming the commonly observed intermolecular hydrogen bonds between two carboxylic acid groups, the acidic proton engages in a strong hydrogen bond with the bromide anion ([C(O)OH•••Br]). nsf.gov The distance between the carboxylic oxygen and the bromide ion was measured to be 3.199(5) Å, indicating a significant interaction. nsf.gov This particular arrangement highlights how the supramolecular assembly can be influenced by the presence of other ions or molecules in the crystal lattice.
The geometry of the carboxylic acid group in N-(4-carboxybenzyl)pyridinium bromide also reveals key structural details resulting from this specific hydrogen bond. nsf.gov Analysis of the bond lengths shows a clear distinction between the carbonyl (C=O) and the hydroxyl (C-O) bonds within the carboxylic acid moiety. nsf.gov
Interactive Table: Selected Bond Lengths and Distances in N-(4-carboxybenzyl)pyridinium Bromide
The following table presents key experimental bond lengths and intermolecular distances for the N-(4-carboxybenzyl)pyridinium bromide crystal structure, illustrating the geometry of the hydrogen-bonded carboxylic acid group.
| Parameter | Bond/Distance | Length (Å) |
| Carbonyl Bond | d(C1–O1) | 1.201(6) |
| Hydroxyl Bond | d(C1–O2) | 1.343(7) |
| Hydrogen Bond | d(O2•••Br) | 3.199(5) |
Data sourced from X-ray diffraction analysis of (CbpH)Br. nsf.gov
This hydrogen bonding between the carboxylic acid and an anion is a departure from the typical dimeric structures often seen with carboxylic acids, demonstrating the adaptability of this compound derivatives in forming varied non-covalent interactions. nsf.gov The study of such derivatives is essential for understanding the fundamental principles that govern molecular recognition and self-assembly in crystal engineering and materials science.
Derivatization Strategies and Functionalization of 4 Carboxybenzyl Alcohol
Covalent Functionalization for Targeted Applications
The presence of two distinct functional groups in 4-carboxybenzyl alcohol, the carboxylic acid and the primary alcohol, allows for a variety of covalent functionalization strategies. These strategies enable the molecule to be tailored for specific applications, ranging from surface modification to the development of targeted drug delivery systems.
One of the primary methods for the covalent functionalization of this compound is through esterification and amidation reactions. The carboxylic acid group can be readily converted to an ester or an amide, while the alcohol group can be reacted to form ethers or other esters. This differential reactivity allows for a stepwise modification, providing precise control over the final structure.
Table 1: Covalent Functionalization Reactions of this compound
| Reaction Type | Reacting Group of this compound | Reagent | Functional Group Introduced |
| Esterification | Carboxylic Acid | Alcohol (e.g., Methanol) | Ester |
| Amidation | Carboxylic Acid | Amine (e.g., Benzylamine) | Amide |
| Etherification | Alcohol | Alkyl Halide (e.g., Benzyl (B1604629) Bromide) | Ether |
| Esterification | Alcohol | Acyl Chloride (e.g., Acetyl Chloride) | Ester |
A significant application of the covalent functionalization of this compound is in the surface modification of materials. For instance, it can be used as a linker molecule to attach other functional molecules to the surface of nanoparticles. Gold nanoparticles, for example, have been functionalized using 4-carboxybenzenediazonium tosylate, a derivative of this compound, to create surfaces with specific chemical properties for applications in sensing and catalysis researchgate.net.
In the realm of drug delivery, this compound can be incorporated into larger molecules designed to target specific cells or tissues. The carboxylic acid or alcohol group can be used as a handle to attach targeting ligands, while the other functional group can be used to link the drug molecule. This approach allows for the creation of prodrugs that are activated only at the desired site of action, thereby reducing systemic toxicity.
Synthesis of Advanced Polymer Precursors and Monomers utilizing this compound
This compound is a valuable monomer for the synthesis of various advanced polymers, particularly polyesters and poly(ester amides). Its bifunctional nature allows it to participate in polycondensation reactions, leading to the formation of linear or branched polymers with tailored properties.
Polyesters are a major class of polymers synthesized from this compound. Through self-esterification or by reacting with other diols or dicarboxylic acids, a variety of polyesters can be produced. The properties of these polyesters, such as their thermal stability, mechanical strength, and biodegradability, can be tuned by carefully selecting the co-monomers. For example, the incorporation of this compound into a polyester backbone can enhance its rigidity and thermal resistance due to the presence of the aromatic ring.
Poly(ester amides) are another important class of polymers derived from this compound. These polymers combine the desirable properties of both polyesters and polyamides, such as biodegradability and good mechanical strength rsc.orgnih.gov. This compound can be derivatized to form monomers containing both ester and amide functionalities, which can then be polymerized. For instance, reacting the carboxylic acid group of this compound with an amino acid creates a monomer that can be used to synthesize biodegradable poly(ester amides) for biomedical applications like tissue engineering and drug delivery researchgate.netnih.gov.
Dendrimers represent a unique class of hyperbranched polymers, and this compound can serve as a building block in their synthesis. Dendrimers possess a well-defined, tree-like structure with a high density of functional groups on their surface cmu.educhemrxiv.orgresearchgate.netnih.gov. The bifunctionality of this compound allows it to be used in the iterative synthesis of dendrimer generations, where each generation adds another layer of branching. These dendrimers can be functionalized at their periphery for applications in areas such as drug delivery, gene therapy, and catalysis.
Table 2: Polymers Synthesized from this compound Derivatives
| Polymer Type | Monomer(s) Derived from this compound | Key Properties | Potential Applications |
| Polyesters | 4-(Hydroxymethyl)benzoyl chloride, Bis(4-carboxybenzyl) esters | High thermal stability, mechanical strength | High-performance plastics, fibers |
| Poly(ester amides) | 4-(Aminomethyl)benzoic acid esters, N-(4-Carboxybenzyl)amino acids | Biodegradability, biocompatibility, good mechanical properties | Tissue engineering scaffolds, drug delivery systems |
| Dendrimers | 4-(Bromomethyl)benzoic acid esters, 4-(Azidomethyl)benzoic acid | Monodispersity, high surface functionality | Drug and gene delivery, catalysis, nanomedicine |
Development of Conjugates and Probes for Advanced Materials and Biomedical Research
The ability to selectively functionalize this compound makes it an excellent candidate for the development of conjugates and probes for a variety of applications in advanced materials and biomedical research.
In the field of bioimaging , this compound can be used to link fluorescent dyes or other imaging agents to targeting molecules or nanoparticles. The resulting conjugates can be used to visualize specific biological processes or to track the biodistribution of drugs and nanoparticles in vivo. For instance, this compound can be used to attach a fluorescent probe to a nanoparticle, which can then be targeted to cancer cells for imaging and diagnosis nih.govrsc.org. The synthesis of fluorescent probes often involves coupling a fluorophore with a recognition moiety, and this compound can act as a stable linker in such constructs nih.govnih.govmdpi.commdpi.com.
In materials science , this compound can be used to create functional surfaces and materials. For example, it can be used to modify the surface of inorganic nanoparticles to improve their dispersibility in organic solvents or to introduce specific functionalities nih.gov. Porphyrin-functionalized polymers have been synthesized using this compound derivatives for applications in nanolithography and catalysis google.com.
Table 3: Examples of Conjugates and Probes Derived from this compound
| Application Area | Type of Conjugate/Probe | Synthesis Strategy | Specific Use |
| Bioimaging | Fluorescently labeled nanoparticles | Covalent attachment of a fluorescent dye to a nanoparticle surface via a this compound linker. | Targeting and imaging of cancer cells. |
| Drug Delivery | Polymer-drug conjugate | Incorporation of a drug molecule into a biodegradable poly(ester amide) backbone derived from this compound. | Controlled release of therapeutics. |
| Materials Science | Functionalized gold nanoparticles | Surface modification of gold nanoparticles with this compound derivatives. | Catalysis and sensing applications. |
| Biomedical Research | Activity-based fluorescent probes | Linking a fluorophore to a reactive group that targets a specific enzyme, using this compound as a scaffold. | Monitoring enzyme activity in living cells. |
Applications of 4 Carboxybenzyl Alcohol in Advanced Materials and Biotechnology
Polymer Science and Engineering
4-Carboxybenzyl alcohol is a bifunctional molecule containing both a carboxylic acid group and a primary alcohol group attached to a benzene (B151609) ring. This unique structure allows it to act as a versatile component in the synthesis of various polymers, influencing their structure and properties for specialized applications.
Role as a Monomer and Building Block in Specialty Polymer Synthesis
The dual functionality of this compound enables it to participate in polymerization reactions to form polyesters and polyamides. The hydroxyl (-OH) group can react with a carboxylic acid, and the carboxylic acid (-COOH) group can react with an alcohol or an amine. This reactivity is fundamental to step-growth polymerization.
Polyester Synthesis: In the synthesis of polyesters, this compound can undergo self-condensation, where the alcohol group of one molecule reacts with the carboxylic acid group of another, eliminating water to form an ester linkage. This process can be repeated to build a polymer chain. More commonly, it is used as a co-monomer with other diacids or diols to create copolyesters with specific properties. researchgate.netresearchgate.net The general reaction involves the formation of an ester bond between the monomers. researchgate.net
Polyamide Synthesis: Similarly, this compound can be incorporated into polyamides. Its carboxylic acid group can react with a diamine monomer. The resulting polymers, which may be synthesized through methods like the Yamazaki phosphorylation reaction, often exhibit good solubility in aprotic solvents and possess notable thermal stability. nih.govresearchgate.net
The presence of the aromatic ring from the benzyl (B1604629) group in the polymer backbone is a key feature, imparting rigidity and influencing the final properties of the material. researchgate.net
Tailoring Polymer Properties via this compound Incorporation
The inclusion of this compound as a monomeric unit can significantly modify the physicochemical properties of the resulting polymer. The structure-property relationship in polymers is a critical aspect of materials science, and the specific chemical features of this monomer play a distinct role. slideshare.netscribd.comdronacharya.info
Thermal Stability: The incorporation of aromatic rings into the polymer backbone generally enhances thermal stability. slideshare.netlongdom.org Polymers containing aromatic structures, like the benzene ring in this compound, tend to have higher decomposition temperatures compared to their purely aliphatic counterparts. researchgate.net This increased stability is due to the rigidity of the aromatic rings, which restricts the thermal motion of the polymer chains. researchgate.netlongdom.org
Solubility: The polarity imparted by the carboxyl and hydroxyl groups can influence the polymer's solubility. dronacharya.info For instance, the presence of polar groups can enhance solubility in polar solvents. dronacharya.info In some cases, introducing flexible linkages or bulky side groups can improve solubility in organic solvents, which is often a challenge for rigid aromatic polymers. nih.gov
Table 1: Influence of this compound's Structural Features on Polymer Properties
| Structural Feature | Influence on Polymer Property | Scientific Rationale |
| Aromatic (Benzene) Ring | Enhances thermal stability. slideshare.netlongdom.org | The rigid ring structure restricts chain mobility and requires more energy for bond scission. researchgate.net |
| Increases mechanical strength and rigidity. gatech.edu | The planar structure contributes to stronger intermolecular π-π stacking interactions between polymer chains. acs.org | |
| Carboxyl (-COOH) Group | Provides sites for cross-linking and functionalization. | The carboxyl group can form hydrogen bonds or react with other functional groups to create a network structure, enhancing mechanical properties. researchgate.net |
| Improves adhesion and solubility in polar solvents. dronacharya.info | The polar nature of the carboxyl group increases intermolecular forces with polar substrates and solvents. | |
| Hydroxyl (-OH) Group | Acts as a reactive site for polymerization. researchgate.net | Enables the formation of ester linkages through condensation reactions with carboxylic acids. |
| Can participate in hydrogen bonding. | Contributes to intermolecular cohesion, affecting properties like the glass transition temperature and mechanical strength. acs.org |
Applications in Advanced Composite Materials and Nanocomposites
The functional groups of this compound are particularly useful when its polymeric derivatives are used as a matrix material in composites and nanocomposites. The carboxyl groups can act as sites for strong interfacial bonding between the polymer matrix and reinforcing fillers or nanoparticles. researchgate.netbegellhouse.com
For instance, in nanocomposites containing fillers like functionalized multi-walled carbon nanotubes (MWCNT-COOH) or graphene, the carboxyl groups on the polymer can form covalent or hydrogen bonds with the functional groups on the nanofillers. researchgate.netmdpi.com This improved interfacial adhesion is crucial for effective stress transfer from the polymer matrix to the stronger filler, significantly enhancing the mechanical properties of the nanocomposite, such as its elastic modulus and tensile strength. begellhouse.commdpi.com The functionalization helps to achieve a more uniform dispersion of nanoparticles, preventing agglomeration and leading to superior material performance. mdpi.com
Integration into Conductive Polymers and Photoelectrochemical Systems
The structure of this compound makes it a candidate for applications in electronic and photoelectrochemical materials. The carboxyl group can serve as an effective anchoring group to bind molecules to the surface of metal oxide semiconductors, such as titanium dioxide (TiO₂), which is a common material for photoanodes. researchgate.netrsc.orgepa.gov
In the context of dye-sensitized solar cells (DSSCs), organic dye molecules need to be firmly adsorbed onto the TiO₂ surface to facilitate efficient electron transfer upon light absorption. mdpi.comyoutube.comresearchgate.net Molecules with carboxyl groups can form strong bonds with the TiO₂ surface, ensuring a robust connection for this critical process. mdpi.comnrel.gov Similarly, in photoelectrochemical systems designed for the oxidation of alcohols, the benzyl alcohol moiety can be the active part of the molecule, while the carboxyl group anchors it to a photocatalyst surface. researchgate.net
Biotechnology and Pharmaceutical Research
Beyond materials science, the chemical structure of this compound and its derivatives makes them valuable intermediates in the synthesis of biologically active molecules.
Intermediate in Active Pharmaceutical Ingredient (API) Development Pathways
An Active Pharmaceutical Ingredient (API) is the component of a drug that produces its intended health effect. The synthesis of APIs often involves complex, multi-step chemical processes where intermediate molecules are sequentially modified to build the final drug structure. beilstein-journals.orgresearchgate.net
Benzyl alcohol and its derivatives are common structural motifs found in a variety of pharmaceuticals. nih.govpatsnap.comwikipedia.org They can serve as precursors in the synthesis of more complex molecules. google.comcyberleninka.ru For example, the benzyl alcohol framework can be a starting point for creating drugs where this structural unit is key to the molecule's biological activity. The synthesis of certain APIs may involve the oxidation of a benzyl alcohol to an aldehyde or carboxylic acid, or the esterification of the alcohol group as part of a larger synthetic strategy. mdpi.com The presence of both a carboxyl and an alcohol group on the same aromatic ring, as in this compound, offers two distinct points for chemical modification, making it a versatile intermediate for building complex pharmaceutical compounds. google.com
Reagent in Biochemical Assays and Enzyme Characterization
While this compound itself is not extensively documented as a direct substrate in routine biochemical assays, its structural motifs are incorporated into synthetic reagents crucial for enzyme characterization. A notable application is in the design of nicotinamide (B372718) cofactor biomimetics, which are synthetic analogues of the natural cofactors NAD⁺/NADH and NADP⁺/NADPH. These biomimetics are valuable tools for studying the activity and specificity of oxidoreductases, such as alcohol dehydrogenases (ADHs).
A key example is the synthetic cofactor para-3-carbamoyl-1-(4-carboxybenzyl)pyridin-1-ium (p-BANA⁺), which integrates the 4-carboxybenzyl moiety. This compound has been instrumental in the characterization of novel ADHs. For instance, the alcohol dehydrogenase SpADH2 from Sphingobium sp. SYK-6 was identified as being capable of utilizing p-BANA⁺ for the oxidation of syringyl alcohol. nih.govnih.gov The use of such synthetic cofactors allows researchers to probe the enzyme's active site and understand the structural requirements for cofactor binding and catalytic activity. By modifying the structure of the synthetic cofactor, including the benzyl alcohol derivative component, researchers can elucidate the enzyme's substrate and cofactor specificity, which is vital information for designing and engineering biocatalytic systems.
The catalytic activity of an enzyme in the presence of these synthetic cofactors can be measured spectrophotometrically, a common technique in biochemical assays. The reduction or oxidation of the cofactor analogue leads to a change in absorbance at a specific wavelength, allowing for the quantification of enzyme kinetics. The data obtained from these assays, such as the catalytic efficiency (kcat/Km) with different substrates and cofactor analogues, are fundamental to characterizing the enzyme's function.
Biotechnological Production of High-Value Chemicals (e.g., Terephthalic Acid Precursors)
This compound is a critical intermediate in the biotechnological production of terephthalic acid (TPA), a high-value commodity chemical used primarily as a monomer for the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov The biological pathway for the conversion of p-xylene (B151628) or p-toluic acid to TPA involves the sequential oxidation of the methyl group, with this compound being the product of the first oxidation step of p-toluic acid. google.com
This biotransformation pathway has been successfully engineered in various microbial hosts, including Escherichia coli and Pseudomonas putida, to create sustainable and environmentally benign alternatives to the traditional chemical synthesis of TPA. nih.govnih.gov The pathway from p-toluic acid to TPA proceeds in two main steps:
Oxidation of p-toluic acid to this compound: This reaction is catalyzed by a p-toluate (B1214165) methyl-monooxygenase.
Oxidation of this compound to 4-carboxybenzaldehyde: This step is carried out by this compound dehydrogenase (tsaC). google.com
Oxidation of 4-carboxybenzaldehyde to terephthalic acid: The final step is catalyzed by 4-carboxybenzaldehyde dehydrogenase (tsaD). google.com
The genes encoding the enzymes for the latter two steps have been identified in organisms like Comamonas testosteroni T-2, which can utilize p-toluate as a carbon source. google.com Researchers have harnessed these genetic elements to construct synthetic metabolic pathways in industrially relevant microorganisms. For example, engineered E. coli strains have been developed that can convert p-xylene to TPA with high molar yields. nih.gov Similarly, metabolically engineered Pseudomonas putida KT2440 has demonstrated superior performance in the bioconversion of p-xylene to TPA. nih.gov
Table 1: Engineered Microbial Systems for Terephthalic Acid (TPA) Production with this compound as an Intermediate
| Microorganism | Key Enzymes in the TPA Pathway | Substrate | TPA Titer (g/L) | Molar Conversion Yield (%) | Reference |
|---|---|---|---|---|---|
| Escherichia coli | Xylene monooxygenase, p-toluate methyl-monooxygenase, this compound dehydrogenase, 4-carboxybenzaldehyde dehydrogenase | p-xylene | 13.3 | 96.7 | nih.gov |
| Pseudomonas putida KT2440 | Integrated synthetic pX-to-TPA bioconversion pathway genes | p-xylene | 38.25 | 99.6 | nih.gov |
Engineering Biocatalytic Systems for Enhanced Performance and Cofactor Utilization
The efficiency of biocatalytic systems that involve the oxidation of alcohols, including the conversion of this compound, is often dependent on the performance of the dehydrogenase enzymes and their utilization of expensive nicotinamide cofactors (NAD⁺/NADP⁺). A significant area of research is the engineering of these enzymes to improve their catalytic activity, stability, and ability to use low-cost synthetic cofactor analogues.
A prime example of this is the engineering of an alcohol dehydrogenase (SpADH2) from Sphingobium sp. SYK-6 to enhance its utilization of the synthetic cofactor para-3-carbamoyl-1-(4-carboxybenzyl)pyridin-1-ium (p-BANA⁺), which contains the 4-carboxybenzyl group. nih.govnih.gov Through semi-rational engineering, specific amino acid residues in the enzyme's active site were identified and mutated to improve the interaction with the synthetic cofactor.
The wild-type SpADH2 exhibited a modest catalytic activity of 11.55 U/g for the oxidation of syringyl alcohol using p-BANA⁺. nih.govnih.gov However, engineered variants showed significantly enhanced performance. The single mutant H43L and the double mutant H43L/A290I demonstrated marked improvements in both catalytic activity and cofactor specificity. nih.gov
Table 2: Performance Enhancement of Engineered SpADH2 Variants with the Synthetic Cofactor p-BANA⁺
| Enzyme Variant | Relative Activity Increase (fold vs. Wild-Type) | Cofactor Specificity Ratio Improvement (fold vs. Wild-Type) | Reference |
|---|---|---|---|
| Wild-Type | 1.0 | 1.0 | nih.gov |
| H43L | - | - | nih.gov |
| A290I | - | - | nih.gov |
| H43L/A290I | 7.0 | 6750 | nih.gov |
Data for H43L and A290I individual performance increases were not specified in the source.
This research demonstrates that by engineering the biocatalyst, it is possible to create more efficient and economically viable systems. nih.gov The improved cofactor specificity of the H43L/A290I variant is particularly noteworthy, as it signifies a substantial shift towards the utilization of the synthetic, and potentially cheaper, cofactor over the natural one. nih.gov Such engineering efforts are crucial for the industrial application of biocatalytic processes, including the production of high-value chemicals like TPA where the efficient conversion of intermediates such as this compound is a key step.
Advanced Analytical and Computational Studies on 4 Carboxybenzyl Alcohol
Chromatographic Methods for Analysis and Purification
Chromatography is a cornerstone for the separation and purification of 4-Carboxybenzyl alcohol from reaction mixtures and for its quantitative analysis. The dual functionality of the molecule—a carboxylic acid and an alcohol—dictates the choice of chromatographic conditions.
High-Performance Liquid Chromatography (HPLC) for this compound
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its polarity and low volatility. Reversed-phase (RP) HPLC is the most common mode employed for its separation.
Detailed research findings indicate that C18 and C8 columns are effective stationary phases for retaining and separating this compound from other aromatic compounds. researchgate.netlongdom.org The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.netsielc.com The pH of the aqueous buffer is a critical parameter; it is generally kept acidic (e.g., using phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase. longdom.orgsielc.com Detection is commonly performed using a UV detector, with wavelengths set around 230 nm or 254 nm, where the benzene (B151609) ring exhibits strong absorbance. researchgate.netlongdom.org
Gas Chromatography (GC) Applications for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal lability, caused by the polar carboxylic acid and alcohol functional groups which promote strong intermolecular hydrogen bonding. To overcome this, derivatization is required to convert the non-volatile compound into a more volatile form suitable for GC analysis.
The most common derivatization technique for compounds containing active hydrogen atoms (like those in -COOH and -OH groups) is silylation . In this process, the active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. This reaction effectively masks the polar groups, reducing the boiling point and increasing the thermal stability of the analyte. The resulting TMS-ether and TMS-ester of this compound are significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.
Supercritical Fluid Chromatography (SFC) Investigations
Supercritical Fluid Chromatography (SFC) presents a "green" alternative to both normal- and reversed-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. nih.gov This technique is well-suited for the analysis and purification of moderately polar compounds like this compound.
In SFC, separation is achieved on a packed column, similar to HPLC. For a compound like this compound, a polar stationary phase such as bare silica (B1680970), diol, or amino-bonded silica would be appropriate. nih.gov To elute the compound, the nonpolar supercritical CO₂ is typically mixed with a polar organic modifier, most commonly methanol. The unique properties of the supercritical fluid—low viscosity and high diffusivity—allow for faster separations and reduced solvent consumption compared to HPLC. While specific SFC application notes for this compound are not abundant, the successful application of SFC to related compounds like 4-hydroxybenzyl alcohol suggests its high potential for both analytical and preparative scale separations of this compound. nih.gov
Spectroscopic Characterization of this compound and Its Derivatives
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : The proton NMR spectrum provides distinct signals for the different hydrogen atoms. For the aromatic protons, a pair of doublets is expected due to the 1,4-disubstitution pattern on the benzene ring. Experimental data in DMSO-d₆ shows these doublets at approximately δ 7.90 ppm and δ 7.42 ppm. The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) alcohol group typically appear as a singlet around δ 4.5-4.7 ppm. The acidic proton of the carboxyl group and the proton of the hydroxyl group are also observable, though their chemical shifts can be broad and variable depending on the solvent and concentration.
¹³C NMR : The carbon NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the range of δ 165-185 ppm. oregonstate.educompoundchem.com The aromatic carbons show signals between δ 125-150 ppm, with the ipso-carbons (the ones attached to the substituents) having distinct shifts. oregonstate.educompoundchem.com The methylene carbon (-CH₂-) of the alcohol group typically resonates in the δ 60-80 ppm range. wisc.edu
Infrared (IR) Spectroscopy : The IR spectrum is characterized by absorptions from its functional groups. A very broad absorption band is typically observed from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. Superimposed on this may be a sharper O-H stretch from the alcohol group around 3200-3500 cm⁻¹. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid appears around 1680-1710 cm⁻¹. The C-O stretching vibration of the alcohol and acid groups can be seen in the 1210-1320 cm⁻¹ and 1000-1075 cm⁻¹ regions. chemicalbook.com
Mass Spectrometry (MS) : Under electron impact (EI) ionization, the molecular ion (M⁺) peak of this compound (m/z = 152) may be observed. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O), leading to a peak at m/z 134 (M-18). libretexts.orglibretexts.org Fragmentation of the carboxylic acid can involve the loss of a hydroxyl radical (-OH) to give a peak at m/z 135 (M-17), or the loss of the entire carboxyl group (-COOH) to give a peak at m/z 107 (M-45). libretexts.org Alpha-cleavage next to the alcohol can also occur.
Computational Chemistry and Molecular Modeling
Computational methods provide powerful tools for understanding the structural and electronic properties of molecules at an atomic level, complementing experimental data.
Density Functional Theory (DFT) for Structural and Electronic Property Elucidation
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the properties of molecules like this compound. tandfonline.com By using functionals such as B3LYP with a suitable basis set (e.g., 6-311G), researchers can perform geometry optimization to predict the most stable three-dimensional structure of the molecule. tandfonline.comactascientific.com
These calculations yield precise information on bond lengths, bond angles, and dihedral angles. actascientific.com Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands. tandfonline.com
Electronic properties can also be elucidated. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. acs.org This computational approach allows for a deeper understanding of the molecule's behavior and properties that can be difficult to probe experimentally.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the behavior of molecules at an atomic level, providing insights into dynamic processes that are often inaccessible through experimental methods alone. In the context of this compound, also known as p-HMBA, MD simulations have been employed to elucidate its interaction mechanisms with other molecules, such as polymers, which can influence its crystallization behavior.
A notable study combined experimental analysis with MD simulations to understand how the polymer poly(vinylpyrrolidone) (PVP) modifies the crystallization of this compound. acs.org The simulations revealed that the nucleation rate of this compound crystals was significantly inhibited by the presence of PVP. This inhibition was attributed to the formation of hydrogen bonds between the PVP polymer and individual this compound molecules in solution. acs.org
Furthermore, the simulations provided a detailed picture of the anisotropic effects of PVP on crystal growth. By calculating the interaction energy between PVP and different crystal faces of this compound, researchers determined that the interaction was stronger with the (1 0 1̅) surface than the (0 1 0) surface. acs.org This preferential interaction explains the experimental observation that PVP has a more pronounced inhibitory effect on the axial growth of the crystal compared to its radial growth, leading to a change in crystal morphology from a rod-like to a block-like shape. acs.org
These computational findings are crucial for applications where control over crystal morphology is desired, such as in pharmaceuticals and material science. The key interactions identified through these simulations are summarized in the table below.
| Interacting Molecules | Primary Interaction Type | Simulation Finding | Consequence |
| This compound & Poly(vinylpyrrolidone) (PVP) | Hydrogen Bonding | PVP forms hydrogen bonds with this compound molecules. acs.org | Inhibition of crystal nucleation. acs.org |
| PVP & this compound Crystal Faces | Differential Interaction Energy | Interaction energy is stronger with the (1 0 1̅) surface than the (0 1 0) surface. acs.org | Anisotropic inhibition of crystal growth, leading to altered morphology. acs.org |
In Silico Enzyme Engineering and Substrate-Cofactor Interaction Analysis involving 4-Carboxybenzyl Moiety
In silico enzyme engineering represents a rational design approach to modify and improve the catalytic properties of enzymes, such as their activity, stability, and specificity. nih.gov This process heavily relies on computational methods like molecular docking and quantum mechanics to predict how specific mutations in an enzyme's structure will affect its function. While specific studies detailing the engineering of an enzyme for this compound are not prevalent, the principles are widely applicable. The focus of such studies would be on enzymes that can catalyze reactions like the oxidation of the alcohol group or further carboxylation.
Computational analysis is foundational to understanding the reaction mechanisms that could be targeted for enzyme engineering. For instance, a detailed computational study on the synthesis of this compound (HMBA) from biomass-derivable 5-(hydroxymethyl)furoic acid (HMFA) and ethylene, catalyzed by Sn-BEA, showcases the power of these methods. acs.org Using Density Functional Theory (DFT), researchers elucidated the multi-step reaction mechanism, which includes a Diels-Alder cycloaddition followed by a Lewis acid-catalyzed dehydration. acs.org The calculations identified the precise coordination of the substrate (HMFA) to the Sn center in the catalyst as a critical factor for the initial cycloaddition step. acs.org This type of analysis, which clarifies substrate-catalyst binding and transition states, is directly analogous to the substrate-enzyme interaction analysis performed in the initial stages of in silico enzyme design.
The general workflow for engineering an enzyme to act on a substrate like the 4-carboxybenzyl moiety would involve:
Target Enzyme Selection: Identifying a natural enzyme with some, albeit low, activity towards this compound or a structurally similar molecule.
Structural Modeling: Obtaining a high-resolution 3D structure of the enzyme, either experimentally (X-ray crystallography) or through homology modeling.
Substrate Docking: Computationally placing the this compound molecule into the enzyme's active site to predict its binding mode and identify key amino acid residues involved in the interaction.
Rational Mutagenesis: Identifying "hot spots" for mutation based on the docking results. For example, mutating residues to create more favorable steric or electrostatic interactions with the carboxy or benzyl groups of the substrate.
Performance Prediction: Using MD simulations or QM/MM (Quantum Mechanics/Molecular Mechanics) methods to predict how the proposed mutations would alter the enzyme's stability and catalytic efficiency.
A relevant example of this approach is the engineering of cytochrome P450 monooxygenases (CYPs). Researchers have used structural modeling and docking simulations to identify key residues in the active site of a CYP enzyme. frontiersin.org By mutating these residues, they successfully enhanced the enzyme's ability to hydroxylate alkanols while reducing the production of over-oxidized byproducts like carboxylic acids. frontiersin.org A similar strategy could be envisioned for an enzyme acting on this compound, for example, to precisely control its oxidation to 4-carboxybenzaldehyde without further oxidation to terephthalic acid.
The table below summarizes the key computational techniques and their roles in enzyme and catalyst analysis relevant to the 4-Carboxybenzyl moiety.
| Computational Technique | Application | Insights Gained for 4-Carboxybenzyl Moiety |
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Elucidation of transition states and energy barriers in the catalytic synthesis of this compound. acs.org |
| Molecular Docking | Substrate Binding Prediction | Predicting the orientation of the 4-Carboxybenzyl moiety within a catalyst's or enzyme's active site. frontiersin.org |
| Molecular Dynamics (MD) Simulations | Enzyme Stability & Dynamics | Assessing how mutations might affect the overall structure and flexibility of an enzyme designed to act on this compound. |
| Homology Modeling | 3D Structure Prediction | Generating a structural model of a target enzyme when an experimental structure is unavailable. |
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Production Methodologies for 4-Carboxybenzyl Alcohol
The chemical industry is increasingly shifting towards sustainable and environmentally friendly production methods. For this compound, this involves moving away from traditional synthetic routes that may use harsh reagents and generate significant waste. Future research is focused on several key areas of green chemistry.
One promising approach is the use of biocatalysis , which employs whole cells or isolated enzymes to catalyze chemical reactions. nih.govnih.gov These biological systems operate under mild conditions, are biodegradable, and are derived from renewable resources, making them a more sustainable alternative to conventional chemical synthesis. nih.govnih.gov Research into engineered microorganisms or enzyme cascades could enable the direct synthesis of this compound from renewable feedstocks like glucose or L-tyrosine. nih.govnih.gov For instance, a multi-enzyme cascade has been successfully used to synthesize 4-hydroxybenzoic acid from L-tyrosine, and a similar pathway could potentially be adapted for this compound production. nih.gov
Another avenue is the development of photocatalytic methods . Visible-light photocatalysis, using metal-free organic dyes like eosin-Y, offers an environmentally benign way to conduct organic transformations. lu.se This technique can facilitate the oxidation of benzyl (B1604629) alcohol derivatives under mild conditions, avoiding the need for toxic metal catalysts. lu.se Research in this area could lead to a direct, light-driven synthesis of this compound from readily available precursors.
The exploration of renewable feedstocks is also a critical component of green production. researchgate.netwikipedia.org Lignocellulosic biomass, a complex mixture of carbohydrates from agricultural and forestry waste, is an abundant and non-food-competing resource. wikipedia.org Developing processes to convert components of this biomass into aromatic precursors for this compound synthesis is a key long-term goal for sustainable production.
| Green Production Methodology | Key Advantages | Potential Application for this compound |
| Biocatalysis | Mild reaction conditions, renewable, biodegradable catalysts, high selectivity. nih.govnih.gov | Synthesis from renewable feedstocks like glucose or amino acids using engineered microorganisms or enzyme cascades. nih.govnih.gov |
| Photocatalysis | Use of visible light, avoidance of toxic metal catalysts, mild conditions. lu.se | Direct synthesis from precursors using organic dye photocatalysts. lu.se |
| Renewable Feedstocks | Utilization of non-food biomass, reduction of reliance on fossil fuels. researchgate.netwikipedia.org | Conversion of lignocellulosic biomass into aromatic starting materials. wikipedia.org |
Exploration of Novel Derivatization Strategies for Enhanced Functionality
The presence of both a carboxylic acid and an alcohol group makes this compound an ideal candidate for derivatization to create a wide range of functional molecules. Future research will focus on novel strategies to exploit these reactive sites.
Esterification is a fundamental reaction for modifying the carboxylic acid group. wikipedia.orgnih.gov Beyond simple esters, research is exploring the synthesis of polyesters where this compound can act as a monomer. These polyesters can have tailored properties for specific applications, from biodegradable plastics to advanced coatings. The reaction can be carried out with various alcohols in the presence of an acid catalyst, such as sulfuric acid. wikipedia.org
Amidation , the reaction of the carboxylic acid with an amine, is another key derivatization strategy. This leads to the formation of amides, which are important functional groups in many biologically active molecules and polymers. Ruthenium-based catalysts have shown promise in the direct synthesis of amides from alcohols and amines, a sustainable approach that avoids the need for pre-activated carboxylic acids. researchgate.net
The hydroxyl group can also be a target for derivatization. For example, it can be converted into an ether or used as a point of attachment for other functional groups. The synthesis of 4-hydroxybenzyl alcohol derivatives has been shown to yield compounds with interesting biological activities, suggesting that similar derivatization of the alcohol group in this compound could lead to novel bioactive molecules. nih.gov
| Derivatization Strategy | Functional Group Targeted | Potential Outcome |
| Esterification | Carboxylic Acid | Creation of esters for fragrances, solvents, or monomers for polyesters. wikipedia.orgnih.gov |
| Amidation | Carboxylic Acid | Synthesis of amides for pharmaceuticals, agrochemicals, or polyamides. researchgate.net |
| Etherification | Alcohol | Formation of ethers with diverse properties for various applications. |
Expanded Applications in Interdisciplinary Fields, including Bioelectronics and Biomedicine
The biocompatibility and versatile chemistry of this compound and its derivatives open up possibilities for their use in interdisciplinary fields like bioelectronics and biomedicine.
In tissue engineering , there is a constant search for biocompatible and biodegradable polymers to create scaffolds that can support cell growth and tissue regeneration. lu.senih.gov this compound, with its two functional groups, could be used as a monomer or a cross-linking agent to synthesize novel polyesters or polyamides with tunable mechanical properties and degradation rates. These materials could be fabricated into scaffolds for various tissue engineering applications, including cartilage and bone regeneration. nih.govlu.se
In the field of drug delivery , polymers derived from this compound could be used to create hydrogels or nanoparticles for the controlled release of therapeutic agents. The carboxylic acid groups can provide pH-sensitivity, allowing for targeted drug release in specific environments within the body. For instance, hydrogels formed from cross-linked polyvinyl alcohol have been investigated as colon-specific drug delivery systems. nih.gov Incorporating this compound into such systems could enhance their biocompatibility and drug-loading capacity.
While direct applications in bioelectronics are still speculative, the aromatic nature of this compound and its ability to be incorporated into polymers suggest potential for the development of conductive or electroactive biomaterials. These could find use in biosensors or as interfaces between electronic devices and biological systems.
Integration of Advanced Computational Predictions with Experimental Validation in this compound Research
Advanced computational methods are becoming indispensable tools in chemical research, allowing for the prediction of molecular properties and reaction outcomes, thus guiding experimental work.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govwikipedia.org DFT calculations can be used to predict the reactivity of the different functional groups in this compound, helping to design more efficient synthetic routes for its derivatization. It can also be used to understand the mechanism of catalytic reactions involved in its production. nih.gov
Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound and its derivatives in different environments. lu.senih.gov For example, MD simulations can be used to study the interaction of a drug molecule with a polymer matrix derived from this compound, helping to predict drug release profiles. nih.gov Simulations can also be used to investigate the conformational changes of enzymes used in the biocatalytic synthesis of this compound, aiding in the design of more efficient biocatalysts. lu.se
The integration of these in silico prediction methods with experimental validation will accelerate the discovery and development of new applications for this compound. nih.gov By predicting the properties and reactivity of new derivatives, researchers can prioritize synthetic targets and design more focused and efficient experimental studies.
| Computational Method | Key Application in this compound Research | Expected Outcome |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. nih.govwikipedia.org | Guidance for designing new synthetic routes and understanding reaction mechanisms. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions in various environments. lu.senih.gov | Insights into drug-polymer interactions for delivery systems and enzyme-substrate binding for biocatalysis. lu.senih.gov |
Q & A
Q. What are the established synthetic routes for 4-Carboxybenzyl alcohol, and what are their respective yields and limitations?
- Methodological Answer: One enzymatic pathway involves the oxygenation of 4-ethylbenzoate using a two-component monooxygenase system (TSMOS) from Comamonas testosteroni T-2. Component M (oxygenase) and component B (reductase) work synergistically, with NAD+ and H2O as cofactors, yielding this compound as a polar product. This method is validated by UV and PCI mass spectrometry but requires optimization for scalability and yield . Chemical routes (e.g., reduction of carboxylated precursors) remain underexplored but could leverage catalytic frameworks like metal-organic frameworks (MOFs) for improved efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer:
- Spectroscopy:
- NMR: Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the aromatic proton environment and carboxy/hydroxyl group positions. Compare with databases for consistency .
- IR: Identify characteristic peaks for -COOH (1700–1720 cm<sup>-1</sup>) and -OH (3200–3600 cm<sup>-1</sup>) .
- Chromatography:
Use reverse-phase HPLC with UV detection (λ ~270 nm, based on benzyl alcohol analogs) to assess purity. Calibrate against a certified reference standard .
Q. What standard analytical protocols are recommended for quantifying this compound in complex matrices?
- Methodological Answer: Employ LC-MS/MS with electrospray ionization (ESI) in negative ion mode for high sensitivity. Use deuterated internal standards (e.g., d4-4-carboxybenzyl alcohol) to correct for matrix effects. Validate the method via spike-recovery experiments (target: 85–115% recovery) .
Advanced Research Questions
Q. How do solvent choice and reaction conditions influence the stability of this compound during synthesis?
- Methodological Answer:
- Solvent Selection: Avoid protic solvents (e.g., water, alcohols) to minimize esterification or oxidation. Use aprotic polar solvents (e.g., DMF, acetonitrile) with inert atmospheres (N2 or Ar) .
- pH Control: Maintain acidic conditions (pH 3–5) to stabilize the carboxylic acid group. Monitor via in-line pH probes during reactions .
- Temperature: Limit heating to ≤60°C to prevent decarboxylation, as evidenced by TGA-DSC studies on analogous compounds .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer:
- DFT Calculations: Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to study electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD): Simulate interactions with MOF catalysts to assess adsorption energies and diffusion pathways in porous frameworks .
Q. How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound across studies?
- Methodological Answer:
- Cross-Validation: Replicate spectra under standardized conditions (solvent, concentration, temperature). For NMR, use a unified deuterated solvent (e.g., D2O or DMSO-d6) .
- Reference Standards: Acquire high-purity samples from accredited suppliers (e.g., NIST-certified materials) to benchmark data .
- Collaborative Studies: Share raw spectral data via platforms like Zenodo for peer validation .
Q. What enzymatic pathways or microbial systems have been explored for the biocatalytic production of this compound?
- Methodological Answer:
- TSMOS System: Purify oxygenase (Component M) and reductase (Component B) via anion-exchange chromatography. Optimize NAD+ cofactor recycling to enhance yield (current efficiency: ~40–60%) .
- Engineered E. coli: Clone TSMOS genes into plasmid vectors (e.g., pET-28a) for heterologous expression. Use IPTG induction and affinity tags (His-tag) for enzyme purification .
Q. What strategies mitigate oxidation or decomposition of this compound during long-term storage?
- Methodological Answer:
- Storage Conditions: Store at –20°C in amber vials under argon. Add stabilizers (0.1% BHT) to inhibit radical-mediated oxidation .
- Lyophilization: Freeze-dry the compound and store in vacuum-sealed containers to prevent hydrolysis .
Tables
Table 1: Key Spectroscopic Data for this compound
| Technique | Observed Data | Reference |
|---|---|---|
| UV-Vis (λmax) | 268 nm (in H2O) | |
| PCI-MS (m/z) | 153 [M-H]<sup>–</sup> | |
| <sup>1</sup>H NMR (D2O) | δ 7.45 (d, 2H), 6.85 (d, 2H), 4.55 (s, 2H) |
Table 2: Optimized Reaction Conditions for Enzymatic Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 7.0–7.5 | ±15% efficiency |
| Temperature | 30–35°C | ±10% stability |
| NAD+ Concentration | 2–3 mM | Critical for cofactor recycling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
